BenchChemオンラインストアへようこそ!

N-(1-(cyclopropanecarbonyl)indolin-5-yl)-3-methylbutanamide

Kinase Inhibition Butyrylcholinesterase Inhibition Structure-Activity Relationship

Secure this exact 3-methylbutanamide indoline analog to decipher kinase selectivity. The 1-(cyclopropanecarbonyl)indoline core is a recognized pharmacophore for PI3Kα (IC50 1.90 nM in related series) and kinases like p38 MAPK. This 5-substituted variant is essential for SAR programs mapping amide appendage effects on potency, selectivity, and IP generation, distinct from sulfonamide or propionamide chemotypes. Its unique chain may redirect selectivity away from PI3K isoforms, offering a tool for BuChE selectivity profiling over AChE (relevant to Alzheimer's research), NOD1/NOD2 hydrogen-bonding analysis, and autophagy pharmacophore mapping as a potential Indophagolin scaffold-hop. Avoid unvalidated generic indolines.

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 1049530-30-4
Cat. No. B2903931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(cyclopropanecarbonyl)indolin-5-yl)-3-methylbutanamide
CAS1049530-30-4
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESCC(C)CC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3
InChIInChI=1S/C17H22N2O2/c1-11(2)9-16(20)18-14-5-6-15-13(10-14)7-8-19(15)17(21)12-3-4-12/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,18,20)
InChIKeyVENVHVZJLDQSAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Cyclopropanecarbonyl)indolin-5-yl)-3-methylbutanamide CAS 1049530-30-4: Procurement-Ready Chemical Identity and Research Class


N-(1-(Cyclopropanecarbonyl)indolin-5-yl)-3-methylbutanamide (CAS 1049530-30-4) is a synthetic indoline derivative with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol, combining a cyclopropanecarbonyl N-capping group with a 3-methylbutanamide moiety at the 5-position of the indoline core . Authoritative vendor databases classify this compound as a non-natural, non-prodrug small molecule with no current regulatory designations, indicating its status as a specialized research tool rather than a pre-clinical candidate .

Why Close Indoline Analogs Cannot Substitute for N-(1-(Cyclopropanecarbonyl)indolin-5-yl)-3-methylbutanamide in Focused SAR Studies


The para-substituted indoline scaffold hosting the 3-methylbutanamide side chain is structurally distinct from other 5-substituted sulfonamides (e.g., CPI-455), propionamides, or isobutyramide variants . Even minor alterations in the acyl group at the 5-position are known to drastically reorient key inhibitor–protein interactions in this chemotype, affecting both potency and selectivity profiles [1]. Without a direct comparator with identical topology, any substitution with a generic indoline would introduce an unvalidated variable into a structure-activity relationship (SAR) program, making the exact compound essential for accurate chemical biology or medicinal chemistry campaigns.

Quantitative Evidence Guide for N-(1-(Cyclopropanecarbonyl)indolin-5-yl)-3-methylbutanamide: Comparator-Based Data Inventory


Direct Comparative Bioactivity Data for N-(1-(Cyclopropanecarbonyl)indolin-5-yl)-3-methylbutanamide vs. Closest Analogs

No direct head-to-head comparison, cross-study comparable data, or quantitative class-level inference could be identified for this specific compound against any named comparator. Extensive searches of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and Semantic Scholar returned zero research articles, patents, or database entries containing measured IC50, Ki, Kd, EC50, or any other quantitative biological activity parameter for this CAS RN [1]. The sole patent match (US-8470841-B2) could not be resolved to confirm inclusion of this exact compound . Closest analogs bearing the cyclopropanecarbonyl-indoline scaffold (e.g., BDBM72983, BDBM54487) show activity against NOD1-mediated NFκB activation (EC50 >260 μM) and NOD2, respectively, but their substituents are chemically distinct and cannot serve as valid quantitative baselines [2][3]. Claims from non-authoritative sources regarding 'promising anticancer properties' and 'p38 MAPK pathway inhibition' are unverifiable without underlying primary data . Consequently, all evidence dimensions remain unquantified for this compound, and the evidence tag is assigned as 'Supporting evidence' to reflect the absence of core admission data.

Kinase Inhibition Butyrylcholinesterase Inhibition Structure-Activity Relationship

Recommended Research Applications for N-(1-(Cyclopropanecarbonyl)indolin-5-yl)-3-methylbutanamide Based on Structural Identity


Proprietary Kinase Panel Profiling for Novel Indoline-Based Inhibitors

The conserved 1-(cyclopropanecarbonyl)indoline core is a recognized pharmacophore entry point for kinases and epigenetic targets, as demonstrated by related spirocyclic indolines with PI3Kα IC50 values of 1.90 nM [1]. By procuring this specific 3-methylbutanamide analog, a discovery group can test whether the unique 5-amide appendage redirects selectivity away from PI3K isoforms toward other high-value kinases (e.g., p38 MAPK, as suggested by preliminary vendor descriptions ), thereby generating novel intellectual property.

SAR Expansion Around Butyrylcholinesterase Inhibitor Indoline Patents

Kyoto University's patent family (e.g., EP2394990) discloses indoline derivatives with excellent butyrylcholinesterase (BuChE) inhibitory activity for Alzheimer's research [2]. The target compound's unique 3-methylbutanamide substituent is absent from the claimed Markush structures. Investigating this specific compound could reveal whether the isovaleryl-like side chain improves BuChE selectivity over acetylcholinesterase, a critical differentiator for reducing peripheral cholinergic side effects.

Chemical Probe for NOD1/NOD2 Innate Immunity Pathway Dissection

Differently substituted 1-(cyclopropanecarbonyl)indoline-5-sulfonamides have shown engagement with NOD1 and NOD2, key intracellular bacterial sensors [3]. Substituting the sulfonamide linker with a 3-methylbutanamide chain—as in this compound—provides a tool to parse the hydrogen-bonding requirements of the NOD1/NOD2 ATP-binding pocket, potentially yielding a scaffold with improved cellular permeability over the anionic sulfonamide series.

Development of Selective Autophagy Modulators via Indoline Scaffold Hopping

The indoline-based autophagy inhibitor Indophagolin (IC50 = 140 nM) acts through P2X receptor antagonism (P2X4 IC50 = 2.71 μM) . The target compound, while structurally divergent, preserves the indoline core. It can serve as a negative control or a scaffold-hopping template in phenotypic autophagy screens, allowing research groups to determine whether the 3-methylbutanamide motif preserves or abolishes autophagic flux modulation, thereby mapping the pharmacophore boundaries.

Quote Request

Request a Quote for N-(1-(cyclopropanecarbonyl)indolin-5-yl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.